ethyl 4-{(4E)-4-[2-(cyanomethoxy)benzylidene]-3,5-dioxopyrazolidin-1-yl}benzoate
Description
ETHYL 4-[(4E)-4-{[2-(CYANOMETHOXY)PHENYL]METHYLIDENE}-3,5-DIOXOPYRAZOLIDIN-1-YL]BENZOATE is a complex organic compound with a unique structure that includes a benzoate ester, a pyrazolidinone ring, and a cyanomethoxyphenyl group
Properties
Molecular Formula |
C21H17N3O5 |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
ethyl 4-[(4E)-4-[[2-(cyanomethoxy)phenyl]methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate |
InChI |
InChI=1S/C21H17N3O5/c1-2-28-21(27)14-7-9-16(10-8-14)24-20(26)17(19(25)23-24)13-15-5-3-4-6-18(15)29-12-11-22/h3-10,13H,2,12H2,1H3,(H,23,25)/b17-13+ |
InChI Key |
TVHMTOYVRKGNQU-GHRIWEEISA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=C3OCC#N)/C(=O)N2 |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3OCC#N)C(=O)N2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of ETHYL 4-[(4E)-4-{[2-(CYANOMETHOXY)PHENYL]METHYLIDENE}-3,5-DIOXOPYRAZOLIDIN-1-YL]BENZOATE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the pyrazolidinone ring: This can be achieved through the reaction of a hydrazine derivative with a diketone.
Introduction of the cyanomethoxyphenyl group: This step involves the reaction of the pyrazolidinone intermediate with a cyanomethoxyphenyl aldehyde under basic conditions.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of an acid catalyst.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
ETHYL 4-[(4E)-4-{[2-(CYANOMETHOXY)PHENYL]METHYLIDENE}-3,5-DIOXOPYRAZOLIDIN-1-YL]BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester or cyanomethoxyphenyl groups, using reagents such as alkyl halides or amines.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ETHYL 4-[(4E)-4-{[2-(CYANOMETHOXY)PHENYL]METHYLIDENE}-3,5-DIOXOPYRAZOLIDIN-1-YL]BENZOATE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Research: The compound can be used as a probe or tool in biological studies to investigate cellular processes or pathways.
Mechanism of Action
The mechanism of action of ETHYL 4-[(4E)-4-{[2-(CYANOMETHOXY)PHENYL]METHYLIDENE}-3,5-DIOXOPYRAZOLIDIN-1-YL]BENZOATE depends on its specific application. In medicinal chemistry, the compound may act by binding to a specific enzyme or receptor, inhibiting its activity and thereby modulating a biological pathway. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
ETHYL 4-[(4E)-4-{[2-(CYANOMETHOXY)PHENYL]METHYLIDENE}-3,5-DIOXOPYRAZOLIDIN-1-YL]BENZOATE can be compared with other similar compounds, such as:
Ethyl benzoate: A simpler ester with a benzoate group, lacking the pyrazolidinone and cyanomethoxyphenyl groups.
Pyrazolidinone derivatives: Compounds with a pyrazolidinone ring but different substituents, which may have different biological activities or properties.
Cyanomethoxyphenyl derivatives: Compounds with a cyanomethoxyphenyl group but different core structures, which may have different applications or reactivities.
The uniqueness of ETHYL 4-[(4E)-4-{[2-(CYANOMETHOXY)PHENYL]METHYLIDENE}-3,5-DIOXOPYRAZOLIDIN-1-YL]BENZOATE lies in its combination of these functional groups, which can confer specific properties and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
